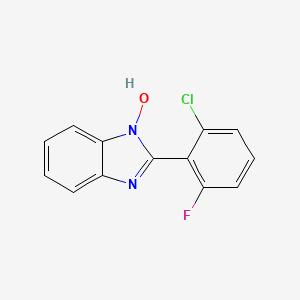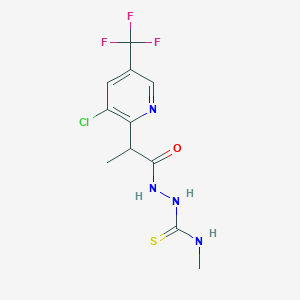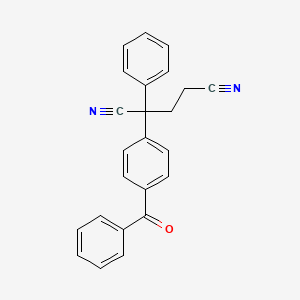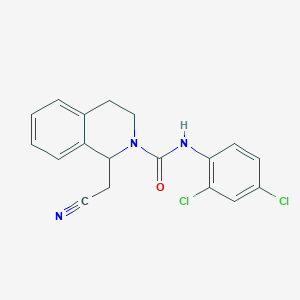![molecular formula C16H9Cl3N2OS B3036242 [4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone CAS No. 339022-94-5](/img/structure/B3036242.png)
[4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone
Vue d'ensemble
Description
[4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a dichloroanilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3,4-dichloroaniline in the presence of a base, followed by cyclization with a thioamide to form the thiazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Research in this area focuses on understanding its efficacy and safety profiles.
Industry
Industrially, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its incorporation into polymers or composites can lead to advanced materials for various applications.
Mécanisme D'action
The mechanism of action of [4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and chlorinated aromatic groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone: Unique due to its specific substitution pattern and thiazole ring.
[4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-4-yl]methanone: Similar structure but different substitution on the thiazole ring.
[4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-oxazol-5-yl]methanone: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2OS/c17-10-3-1-9(2-4-10)15(22)14-8-20-16(23-14)21-11-5-6-12(18)13(19)7-11/h1-8H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCAGKOHMZSOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole](/img/structure/B3036159.png)
![2-(3-chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan](/img/structure/B3036161.png)
![2-(2-chlorophenyl)-5-[(E)-2-methoxy-2-phenylethenyl]furan](/img/structure/B3036162.png)

![3-[(4-Chloroanilino)methylene]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinone](/img/structure/B3036167.png)



![3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036174.png)
![4-[(2,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B3036176.png)

![15-(4-chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B3036179.png)
![15-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B3036180.png)
![15-(3-Chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B3036181.png)
